molecular formula C15H18O3 B579241 (3S,3aR,4R,8bR)-4-ethenyl-3,4,8-trimethyl-3,3a,5,8b-tetrahydrofuro[2,3-e][1]benzofuran-2-one CAS No. 19332-12-8

(3S,3aR,4R,8bR)-4-ethenyl-3,4,8-trimethyl-3,3a,5,8b-tetrahydrofuro[2,3-e][1]benzofuran-2-one

Cat. No.: B579241
CAS No.: 19332-12-8
M. Wt: 246.306
InChI Key: WXUCFHKUTIKRFO-STAGSXQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,3aR,4R,8bR)-4-ethenyl-3,4,8-trimethyl-3,3a,5,8b-tetrahydrofuro[2,3-e][1]benzofuran-2-one is a complex organic compound with the molecular formula C15H18O3 . It is a type of lactone, which is a cyclic ester derived from hydroxy acids. This compound is known for its unique structure and significant biological activities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydroepiisoinderalactone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the iodolactonization reaction, where an oxygen and iodine are added across a carbon-carbon double bond to form the lactone ring . This reaction is usually performed under mildly basic conditions to increase the nucleophilicity of the carboxyl group.

Industrial Production Methods: In an industrial setting, the production of dihydroepiisoinderalactone may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of advanced techniques such as liquid-liquid extraction and solid-phase extraction can help in the purification process .

Chemical Reactions Analysis

Types of Reactions: (3S,3aR,4R,8bR)-4-ethenyl-3,4,8-trimethyl-3,3a,5,8b-tetrahydrofuro[2,3-e][1]benzofuran-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3S,3aR,4R,8bR)-4-ethenyl-3,4,8-trimethyl-3,3a,5,8b-tetrahydrofuro[2,3-e][1]benzofuran-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which dihydroepiisoinderalactone exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act on enzyme systems or receptor sites , leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

  • Dihydroisolinderalactone
  • Costunolide
  • Dihydrocostunolide

Comparison: (3S,3aR,4R,8bR)-4-ethenyl-3,4,8-trimethyl-3,3a,5,8b-tetrahydrofuro[2,3-e][1]benzofuran-2-one is unique due to its specific structural features and biological activities. Compared to similar compounds like dihydroisolinderalactone, it may exhibit different reactivity and potency in various applications. The presence of additional functional groups or variations in the lactone ring structure can significantly influence its chemical behavior and biological effects .

Properties

CAS No.

19332-12-8

Molecular Formula

C15H18O3

Molecular Weight

246.306

IUPAC Name

(3S,3aR,4R,8bR)-4-ethenyl-3,4,8-trimethyl-3,3a,5,8b-tetrahydrofuro[2,3-e][1]benzofuran-2-one

InChI

InChI=1S/C15H18O3/c1-5-15(4)6-10-11(8(2)7-17-10)13-12(15)9(3)14(16)18-13/h5,7,9,12-13H,1,6H2,2-4H3/t9-,12-,13-,15-/m0/s1

InChI Key

WXUCFHKUTIKRFO-STAGSXQKSA-N

SMILES

CC1C2C(C3=C(CC2(C)C=C)OC=C3C)OC1=O

Origin of Product

United States

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